
N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a bromine atom, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-chloroaniline and 6-methylpyridine-3-carboxylic acid.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 3-bromo-4-chloroaniline is reacted with 6-methylpyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may modify the functional groups present on the molecule.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield new halogenated derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amine derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide, N-(4-chlorophenyl)-6-methyl-: Similar structure but lacks the bromine atom.
3-Pyridinecarboxamide, N-(3-bromo-4-fluorophenyl)-6-methyl-: Similar structure but has a fluorine atom instead of a chlorine atom.
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-5-methyl-: Similar structure but the methyl group is positioned differently.
Uniqueness
3-Pyridinecarboxamide, N-(3-bromo-4-chlorophenyl)-6-methyl- is unique due to the specific combination of substituents on the phenyl ring and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1125410-05-0 |
|---|---|
Molecular Formula |
C13H10BrClN2O |
Molecular Weight |
325.59 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-3-9(7-16-8)13(18)17-10-4-5-12(15)11(14)6-10/h2-7H,1H3,(H,17,18) |
InChI Key |
CNPDQFQHMJQXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


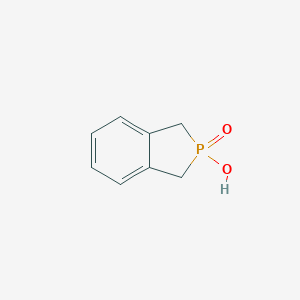
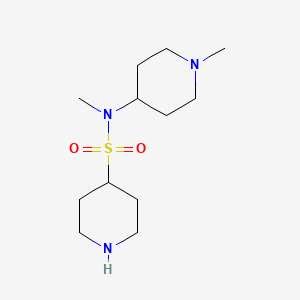
![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)





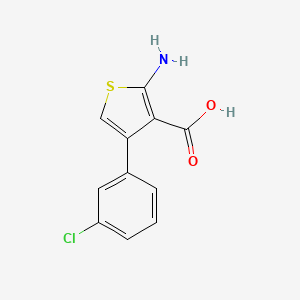
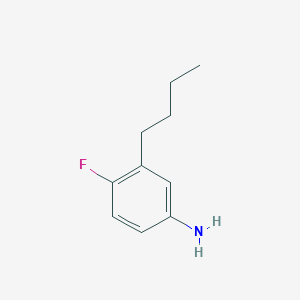
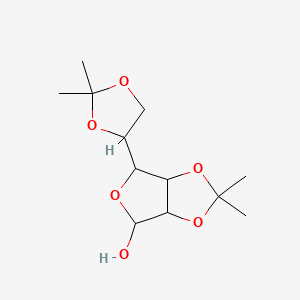
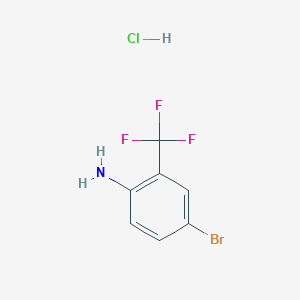
![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
